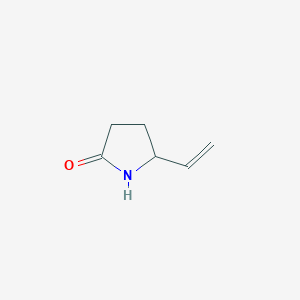
Amhdsa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amhdsa is a peptide hormone that is known for its role in the regulation of reproductive functions in mammals. It is a member of the transforming growth factor-beta (TGF-beta) superfamily and is primarily produced by the gonads. This hormone has been extensively studied due to its importance in the development and function of the male and female reproductive systems.
Mecanismo De Acción
Amhdsa acts through the Amh receptor, which is a type II receptor that is expressed in the gonads and other tissues. Upon binding to the receptor, Amhdsa activates the Smad signaling pathway, which leads to the inhibition of the proliferation and differentiation of the gonadal somatic cells.
Efectos Bioquímicos Y Fisiológicos
The primary physiological effect of Amhdsa is the regulation of gonadal development and function. In males, it is responsible for the regression of the Mullerian ducts, which would otherwise develop into the female reproductive tract. In females, it plays a role in the selection and growth of the dominant follicle during the menstrual cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Amhdsa in lab experiments is its specificity for the gonads. This allows for the accurate assessment of gonadal function and development. However, a limitation of using Amhdsa is its relatively short half-life, which can make it difficult to detect in certain assays.
Direcciones Futuras
There are several potential future directions for the study of Amhdsa. One area of interest is the role of Amhdsa in the development and progression of certain reproductive disorders, such as polycystic ovary syndrome and testicular cancer. Additionally, there is ongoing research into the use of Amhdsa as a therapeutic target for the treatment of these disorders. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the actions of Amhdsa, which could lead to the development of novel therapies for reproductive disorders.
Métodos De Síntesis
The synthesis of Amhdsa involves the transcription and translation of the Amh gene. The gene is located on the long arm of chromosome 19 in humans and is composed of three exons. The translated protein is then processed and secreted by the Sertoli cells in the testes and the granulosa cells in the ovaries.
Aplicaciones Científicas De Investigación
Amhdsa has been extensively studied in the field of reproductive medicine. It has been used as a diagnostic tool for the evaluation of male and female infertility. In males, it is used to assess the presence of testicular pathology, while in females, it is used to evaluate ovarian reserve and predict the response to ovarian stimulation.
Propiedades
Número CAS |
145458-97-5 |
|---|---|
Nombre del producto |
Amhdsa |
Fórmula molecular |
C21H30O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
3-[(2R,5aS,8aS,8bS)-5a-methyl-6-oxo-2-prop-1-en-2-yl-1,2,4,5,7,8,8a,8b-octahydro-as-indacen-3-yl]propyl acetate |
InChI |
InChI=1S/C21H30O3/c1-13(2)17-12-18-16(15(17)6-5-11-24-14(3)22)9-10-21(4)19(18)7-8-20(21)23/h17-19H,1,5-12H2,2-4H3/t17-,18-,19+,21+/m1/s1 |
Clave InChI |
GHBAWIZUVFCJBD-BNDYYXHWSA-N |
SMILES isomérico |
CC(=C)[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CCC2=C1CCCOC(=O)C)C |
SMILES |
CC(=C)C1CC2C3CCC(=O)C3(CCC2=C1CCCOC(=O)C)C |
SMILES canónico |
CC(=C)C1CC2C3CCC(=O)C3(CCC2=C1CCCOC(=O)C)C |
Sinónimos |
3 beta-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-seco-5 beta-androst-9-en-17-one 3-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-secoandrost-9-en-17-one AMHDSA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



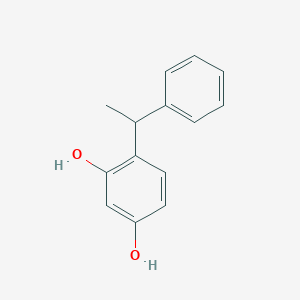
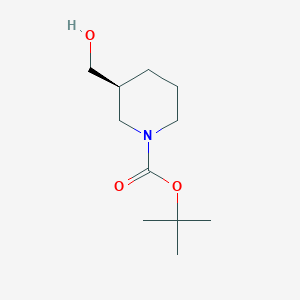
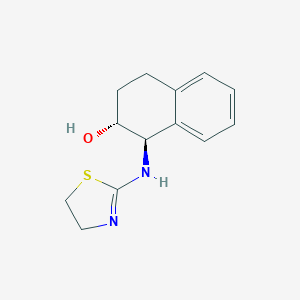
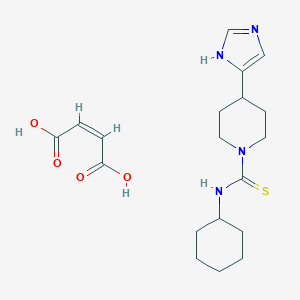
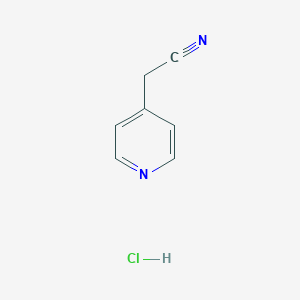
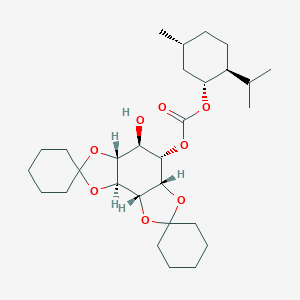


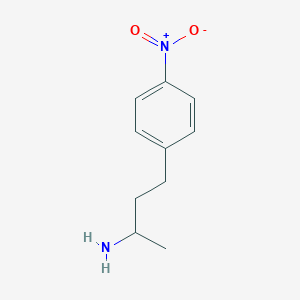
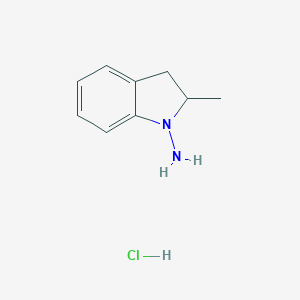

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)
